Phosphonic acid, allyl-, diallyl ester
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Overview
Description
Phosphonic acid, allyl-, diallyl ester is an organophosphorus compound with the molecular formula C₉H₁₅O₃P. It is characterized by the presence of two allyl groups attached to the phosphorus atom through ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, allyl-, diallyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with allyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion . Another method involves the use of diallyl phosphite as a starting material, which undergoes esterification with phosphonic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, allyl-, diallyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to corresponding alcohols.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Phosphonic acid, allyl-, diallyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pro-drug or drug delivery agent due to its ability to form stable complexes with biological targets.
Mechanism of Action
The mechanism of action of phosphonic acid, allyl-, diallyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. The ester groups also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Phosphonic acid, allyl-, diallyl ester can be compared with other similar compounds, such as:
Diethyl allylphosphonate: Similar in structure but with ethyl groups instead of allyl groups.
Phosphonic acid, methyl-, dimethyl ester: Contains methyl groups instead of allyl groups.
Phosphonic acid, phenyl-, diphenyl ester: Contains phenyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its allyl groups, which provide distinct reactivity and potential for various applications.
Properties
Molecular Formula |
C9H15O3P |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-[prop-2-enoxy(prop-2-enyl)phosphoryl]oxyprop-1-ene |
InChI |
InChI=1S/C9H15O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-6H,1-3,7-9H2 |
InChI Key |
OEZDKAYURQJVOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(=O)(CC=C)OCC=C |
Origin of Product |
United States |
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